molecular formula C18H19N5O3 B11230007 N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine

Cat. No.: B11230007
M. Wt: 353.4 g/mol
InChI Key: OIDBUUCBRYGGKX-UHFFFAOYSA-N
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Description

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2H-1,3-BENZODIOXOL-5-AMINE is a complex organic compound that features a combination of a tetrazole ring, a methoxyphenyl group, and a benzodioxole moiety

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]-1,3-benzodioxol-5-amine

InChI

InChI=1S/C18H19N5O3/c1-18(2,19-12-4-9-15-16(10-12)26-11-25-15)17-20-21-22-23(17)13-5-7-14(24-3)8-6-13/h4-10,19H,11H2,1-3H3

InChI Key

OIDBUUCBRYGGKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2H-1,3-BENZODIOXOL-5-AMINE typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the benzodioxole moiety is incorporated through condensation reactions with suitable aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and improve efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2H-1,3-BENZODIOXOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2H-1,3-BENZODIOXOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2H-1,3-BENZODIOXOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to various effects. The methoxyphenyl and benzodioxole groups contribute to the compound’s overall stability and reactivity, enhancing its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2H-1,3-BENZODIOXOL-5-AMINE
  • **N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2H-1,3-BENZODIOXOL-5-CARBONYLAMINE
  • **N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2H-1,3-BENZODIOXOL-5-THIOAMINE

Uniqueness

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2H-1,3-BENZODIOXOL-5-AMINE is unique due to its combination of a tetrazole ring, methoxyphenyl group, and benzodioxole moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and development in various fields.

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